Racemic Ketorolac-d4 is a deuterated derivative of Ketorolac, a non-steroidal anti-inflammatory drug (NSAID) primarily used for pain relief. The compound is characterized by the substitution of four hydrogen atoms with deuterium, which enhances its stability and allows for more precise tracking in scientific research. The molecular formula for Racemic Ketorolac-d4 is with a molecular weight of approximately 259.29 g/mol. This compound is utilized mainly in pharmacological studies and analytical chemistry to investigate drug metabolism and interactions due to its isotopic labeling properties .
Racemic Ketorolac-d4 is classified as a non-steroidal anti-inflammatory drug and belongs to the class of pyrrolizine derivatives. It is synthesized from Ketorolac, which itself is derived from the compound 5-benzoyl-2,3-dihydro-1H-pyrrolizine-2-carboxylic acid. The deuterated form is often used in research settings to study drug behavior in biological systems without altering the pharmacological activity of the parent compound .
The synthesis of Racemic Ketorolac-d4 involves several key steps, primarily focusing on deuteration techniques that introduce deuterium into the molecular structure. Common methods include:
The synthetic routes typically involve:
The presence of deuterium alters certain physical properties such as boiling point and solubility compared to non-deuterated forms. The incorporation of deuterium also allows for enhanced detection in mass spectrometry and nuclear magnetic resonance spectroscopy, making it a valuable tool in pharmacokinetic studies .
Racemic Ketorolac-d4 can participate in various chemical reactions typical for ketone and amide functionalities, including:
Common reagents used in these reactions include:
Racemic Ketorolac-d4 functions similarly to its parent compound by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid into prostaglandins, leading to decreased inflammation, pain, and fever. The mechanism remains effective despite the isotopic labeling, allowing researchers to study its pharmacodynamics without interference from metabolic pathways that might alter its activity .
Relevant data indicates that Racemic Ketorolac-d4 exhibits similar reactivity patterns as its non-deuterated counterpart but allows for more precise analytical measurements due to its unique isotopic signature .
Racemic Ketorolac-d4 has several scientific uses, including:
rac Ketorolac-d4 (C₁₅H₉D₄NO₃; MW 259.29 g/mol) is a deuterium-labeled analog of the nonsteroidal anti-inflammatory drug (NSAID) ketorolac. The compound features four deuterium atoms at the 1-position of the pyrrolizine ring, replacing all hydrogen atoms in the methylene group adjacent to the nitrogen atom. This modification is reflected in its SMILES notation: O=C(C₁=CC=CC=C₁)C₂=CC=C₃N₂C([²H])([²H])C([²H])([²H])C₃C(O)=O [3] [5] [6]. The isotopic labeling alters the molecular vibrations and bond dissociation energies without significantly changing the steric or electronic properties compared to the protiated form. This strategic deuteration aims to enhance metabolic stability while retaining the core pharmacophore – a benzoyl-substituted pyrrolizine carboxylic acid scaffold with a chiral center at C1 [9].
Table 1: Molecular Specifications of rac Ketorolac-d4
Property | Value |
---|---|
Molecular Formula | C₁₅H₉D₄NO₃ |
Molecular Weight | 259.29 g/mol |
CAS Number | 1216451-53-4 |
Deuterium Purity | >90% (typically >98% by NMR) |
Storage Conditions | -20°C, desiccated |
Synthesis of rac Ketorolac-d4 employs catalytic deuterium exchange or deuterated building block assembly. The most efficient route involves:
Challenges include preventing deuterium scrambling during purification and achieving isotopic fidelity. Industrial-scale production requires specialized deuterium handling facilities to ensure batch-to-batch consistency [5] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1